molecular formula C10H15NO2 B13586722 2-Amino-1-(4-(methoxymethyl)phenyl)ethan-1-ol

2-Amino-1-(4-(methoxymethyl)phenyl)ethan-1-ol

Cat. No.: B13586722
M. Wt: 181.23 g/mol
InChI Key: FJGXMABJTNAZSY-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(methoxymethyl)phenyl)ethan-1-ol is an organic compound with a complex structure that includes an amino group, a phenyl ring substituted with a methoxymethyl group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-(methoxymethyl)phenyl)ethan-1-ol typically involves the reaction of 4-(methoxymethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired amino alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the intermediate nitroalkene can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas with a catalyst.

    Substitution: The methoxymethyl group on the phenyl ring can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Amino alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(methoxymethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Amino-1-(4-methoxyphenyl)ethan-1-ol: Similar structure but lacks the methoxymethyl group, which may affect its reactivity and biological activity.

    2-Amino-1-(4-hydroxyphenyl)ethan-1-ol:

    2-Amino-1-(4-methylphenyl)ethan-1-ol: The presence of a methyl group instead of a methoxymethyl group can influence the compound’s hydrophobicity and reactivity.

Uniqueness: The presence of the methoxymethyl group in 2-Amino-1-(4-(methoxymethyl)phenyl)ethan-1-ol provides unique chemical properties, such as increased solubility in organic solvents and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-amino-1-[4-(methoxymethyl)phenyl]ethanol

InChI

InChI=1S/C10H15NO2/c1-13-7-8-2-4-9(5-3-8)10(12)6-11/h2-5,10,12H,6-7,11H2,1H3

InChI Key

FJGXMABJTNAZSY-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C(CN)O

Origin of Product

United States

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